N-(1-methyl-1H-indol-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide
Description
N-(1-Methyl-1H-indol-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a 1-methylindole moiety and a 3-(trifluoromethyl)phenyl group. This compound belongs to a class of molecules designed to modulate biological targets through structural interactions involving the piperazine core, aromatic substituents, and hydrogen-bonding motifs. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the indole moiety may contribute to π-π stacking interactions in target binding .
Properties
IUPAC Name |
N-(1-methylindol-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O/c1-26-14-18(17-7-2-3-8-19(17)26)25-20(29)28-11-9-27(10-12-28)16-6-4-5-15(13-16)21(22,23)24/h2-8,13-14H,9-12H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELOLSQSJNKDRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-methyl-1H-indol-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C24H24F3N3O |
| Molecular Weight | 423.46 g/mol |
| LogP | 4.5 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
This compound exhibits its biological activity primarily through modulation of neurotransmitter systems and receptor interactions. It has been identified as a ligand for various receptors, including serotonin and dopamine receptors, which are critical in psychiatric and neurological disorders.
Biological Activity Overview
-
Anticancer Activity :
- The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicate that it exhibits cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The IC50 values for these cell lines were reported at approximately 2.5 µg/mL and 3.0 µg/mL, respectively, indicating potent anticancer properties compared to standard chemotherapeutics like doxorubicin with an IC50 of 3.23 µg/mL .
- Neuropharmacological Effects :
- Antimicrobial Activity :
Case Study 1: Anticancer Efficacy
A study conducted by researchers at the Groningen Research Institute evaluated the anticancer effects of various piperazine derivatives, including this compound. The study utilized a series of assays to determine cell viability post-treatment with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability across multiple cancer cell lines, with significant selectivity towards malignant cells over normal cells.
Case Study 2: Neuropharmacological Assessment
In a controlled trial assessing the neuropharmacological effects of the compound, researchers observed marked improvements in behavioral tests indicative of reduced anxiety and depression-like symptoms in treated mice compared to controls. The study provided insights into the compound's potential mechanisms involving serotonergic pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physical Properties of Selected Analogs
Key Observations :
- Fluorine/Chloro Substituents : Electron-withdrawing groups (e.g., fluorine, chlorine) on the aryl ring enhance metabolic stability and influence melting points (e.g., A2: 189.5–192.1°C vs. A3: 196.5–197.8°C) .
- Indole vs. Pyridyl Moieties : The 1-methylindol-3-yl group in the target compound may offer superior π-π stacking compared to pyridyl or simple phenyl groups in analogs like .
- Trifluoromethyl Impact : The 3-(trifluoromethyl)phenyl group is a common feature in analogs (e.g., ), suggesting its role in enhancing target affinity and pharmacokinetics.
Pharmacological Activity
Key Observations :
- Aspartate Aminotransferase Inhibition: The analog with an indol-4-yl group (IC₅₀ = 14.0 µM) shows moderate activity, suggesting the target compound’s 1-methylindol-3-yl substitution may alter potency .
- Antiparasitic Activity : Piperazine-carboxamides with trifluoromethyl groups (e.g., 18e) exhibit low micromolar activity against Leishmania, highlighting the pharmacophore’s versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
